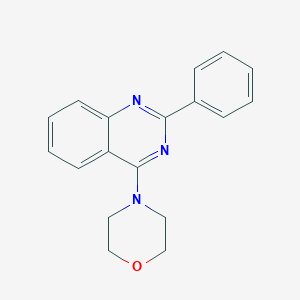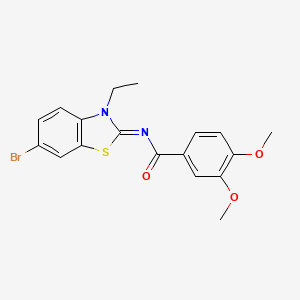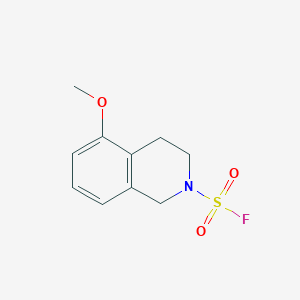
4-(2-Phenylquinazolin-4-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 4-(2-Phenylquinazolin-4-yl)morpholine involves the condensation of appropriate precursors. For example, one synthetic route reported in the literature involves the reaction of an amino alcohol with an α-haloacid chloride, followed by cyclization and reduction reactions. This methodology yields various substituted morpholines, including our target compound .
Molecular Structure Analysis
The solid-state crystal structure of This compound has been investigated using single-crystal X-ray diffraction (SCXRD). Additionally, Hirshfeld surface analysis provides insights into intermolecular interactions within the crystal lattice. The compound’s shape and properties within its crystalline environment are visualized through this approach. Notably, the morpholine radical has been observed and characterized at room temperature .
Chemical Reactions Analysis
One notable electrochemical reaction involves quinoline N-oxides and morpholine, catalyzed by copper acetate. This process generates 4-aminoquinoline N-oxides or 2-aminoquinoline N-oxides, depending on the solvent used. With increased electricity, the product undergoes deoxygenation to form aminoquinolines. The reaction conditions are mild, and morpholine serves as a versatile starting material .
Physical And Chemical Properties Analysis
科学的研究の応用
Synthesis and Chemical Reactivity
- Fathalla, Pazdera, and Marek (2002) describe a domino-reaction for synthesizing various derivatives of 4-(2-Phenylquinazolin-4-yl)morpholine. They explored reversible reactions yielding different compounds and used spectroscopy and x-ray for identification (Fathalla, Pazdera, & Marek, 2002).
- Another study by the same authors in 2002 examined the reactivity of morpholine-1-carbothioic acid (2-phenyl-3H-quinazolin-4-ylidene) amide with various electrophiles and nucleophiles, revealing multiple product derivatives (Fathalla, Pazdera, Čajan, & Marek, 2002).
Biological and Pharmacological Applications
- Dravyakar et al. (2019) developed novel 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives and evaluated them for their analgesic, anti-inflammatory activity, and COX-2 receptor selectivity. The study found compound 5d significantly potent in these aspects, suggesting potential in pain management (Dravyakar et al., 2019).
- Idhayadhulla et al. (2014) synthesized 2-(phenyl)-2-(morpholin-4-yl)- N -phenylacetamide derivatives, which were tested for antimicrobial activity. One of the compounds showed high antibacterial activity against Streptococcus epidermidis (Idhayadhulla et al., 2014).
- A study by Bushuieva et al. (2022) investigated the mutagenic effects and predicted carcinogenicity of a morpholine compound. The results indicated pronounced cytogenetic effects and suggested further research for potential use in antifungal drug development (Bushuieva et al., 2022).
- Hayakawa et al. (2006) synthesized a series of 4-morpholino-2-phenylquinazolines as inhibitors of PI3 kinase p110alpha, finding some derivatives potent and selective, indicating potential as cancer therapeutics (Hayakawa et al., 2006).
特性
IUPAC Name |
4-(2-phenylquinazolin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-2-6-14(7-3-1)17-19-16-9-5-4-8-15(16)18(20-17)21-10-12-22-13-11-21/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELHZGOHVCQBJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
307544-21-4 |
Source


|
| Record name | 4-(4-MORPHOLINYL)-2-PHENYLQUINAZOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-N-{2-[6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine](/img/structure/B2577418.png)
![2-((4-(tert-butyl)phenoxy)methyl)-1-phenethyl-1H-benzo[d]imidazole](/img/structure/B2577419.png)

![Tert-butyl 3-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]pyrrolidine-1-carboxylate](/img/structure/B2577423.png)

![7-Chloro-2-(2-(diethylamino)ethyl)-6-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2577425.png)
![N-Ethyl-N-[2-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2577427.png)
![1-(4-Chlorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone](/img/structure/B2577428.png)

![2-(3-Hydroxypropyl)-4,7-dimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2577430.png)

![8-(5-Chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/structure/B2577434.png)

![5-((4-Bromophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2577440.png)